

Application Note: Development of Novel Piperazine-Based mTORC1 Inhibitors

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Compound of Interest

Compound Name: 1-[(5-Methylisoxazol-3-yl)methyl]piperazine

CAS No.: 173850-51-6

Cat. No.: B062935

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Introduction & Rationale

The piperazine pharmacophore is a "privileged scaffold" in kinase inhibitor design (e.g., Palbociclib, Imatinib). In the context of mTORC1, the piperazine ring serves two critical functions:

- **Solubility & ADME:** It improves physicochemical properties, particularly aqueous solubility, which is often a bottleneck for ATP-competitive inhibitors with aromatic cores.
- **Solvent Channel Interaction:** The nitrogen atoms can be functionalized to probe the solvent-exposed region of the kinase domain, enhancing selectivity over the structurally similar PI3K family.

This guide focuses on developing ATP-competitive inhibitors that are mTORC1-selective, aiming to avoid the feedback loop suppression (insulin resistance) often associated with dual mTORC1/2 inhibition.

Part 1: Chemical Design & Synthesis ("The Make") Structural Design Strategy

The inhibitor design follows a tripartite architecture:

- Hinge Binder (Core): A heteroaromatic system (e.g., Pyrimidine or Quinoline) that forms hydrogen bonds with Val2240 in the ATP binding pocket.
- Linker/Scaffold: The Piperazine ring, attached via a C-N bond.[1][2][3]
- Tail Region: A urea or sulfonamide cap on the distal piperazine nitrogen to interact with the solvent front and tune potency.

Synthetic Protocol: Buchwald-Hartwig Amination Route

Objective: Couple a halogenated heteroaromatic core with a piperazine derivative.[2][4][5]

Reagents:

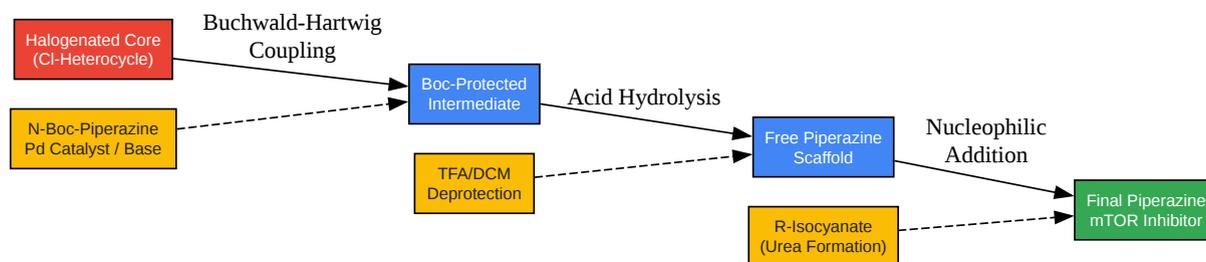
- Substrate: 4-Chloro-quinoline or 2-Chloro-pyrimidine derivative (equiv).
- Amine: N-Boc-piperazine (equiv).
- Catalyst:
(mol%) or
.
- Ligand: BINAP or Xantphos (mol%).
- Base:
or
(equiv).

- Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

- Preparation: In a flame-dried Schlenk tube, dissolve the halogenated core (1.0 mmol) and N-Boc-piperazine (1.2 mmol) in anhydrous toluene (5 mL).
- Catalyst Addition: Add
(2.0 mmol),
(0.05 mmol), and BINAP (0.1 mmol) under an argon atmosphere.
- Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
- Workup: Cool to room temperature (RT), filter through a Celite pad, and concentrate the filtrate in vacuo.
- Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the N-Boc-protected intermediate.
- Deprotection: Dissolve intermediate in DCM/TFA (4:1) for 1 hour at RT to remove the Boc group. Concentrate to yield the free piperazine amine.
- Functionalization (Optional): React the free amine with an isocyanate (R-NCO) in DCM/TEA to generate the final Piperazine-Urea derivative.

Synthetic Pathway Visualization



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Caption: Synthetic workflow for generating piperazine-urea mTOR inhibitors via Palladium-catalyzed cross-coupling.

Part 2: Biochemical Validation ("The Test") In Vitro Kinase Assay (TR-FRET)

To confirm direct inhibition of mTORC1, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This is superior to radioactive assays for high-throughput screening.

Assay Buffer Composition (Critical):

- Buffer: 50 mM HEPES (pH 7.5)
- Salts: 10 mM
, 1 mM EGTA
- Additives: 0.01% Brij-35 (detergent to prevent aggregation), 2 mM DTT (freshly added).
- Note:
(5 mM) is sometimes added to boost catalytic activity, but
is more physiological.

Protocol:

- Enzyme Prep: Dilute recombinant human mTORC1 (mTOR/Raptor/mLST8 complex) to 0.4 $\mu\text{g/mL}$ in Assay Buffer.
- Substrate: Use GFP-labeled 4EBP1 (physiological substrate) at 200 nM.
- Inhibitor: Add 2.5 μL of the synthesized piperazine compound (serially diluted in DMSO) to a 384-well plate.
- Reaction Start: Add 5 μL of Enzyme solution, incubate for 15 min. Initiate reaction with 2.5 μL of ATP (at $\text{10 } \mu\text{M}$, typically 10 μM).
- Incubation: Incubate for 1 hour at RT.
- Detection: Add Terbium-labeled anti-phospho-4EBP1 (Thr46) antibody + EDTA (to stop reaction).
- Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader.
- Analysis: Plot % Inhibition vs. Log[Compound] to determine

Part 3: Cellular Profiling ("The Verify")

Selectivity Check: mTORC1 vs. mTORC2

A truly novel inhibitor must demonstrate selectivity. We distinguish complexes by their downstream substrates.

Complex	Key Substrate	Phospho-Site	Sensitivity
mTORC1	S6K1	Thr389	Rapamycin-sensitive
mTORC1	4EBP1	Thr37/46	Rapamycin-sensitive
mTORC2	AKT	Ser473	Rapamycin-insensitive

Western Blot Protocol

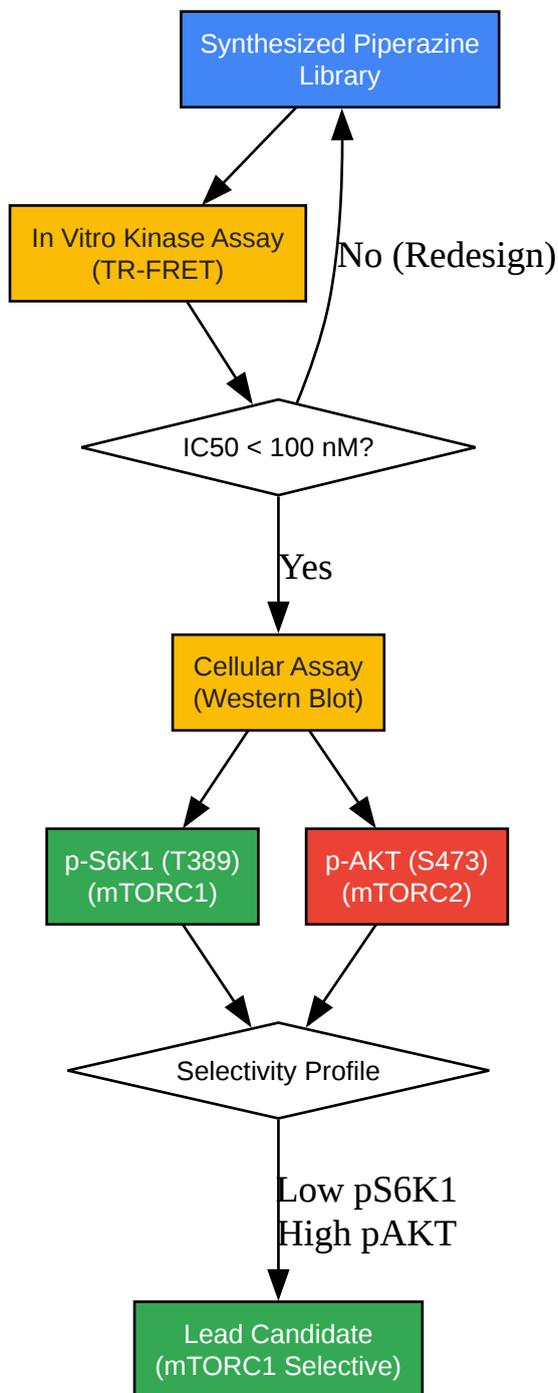
Cell Line: HEK293T or MCF-7 (high mTOR activity).

Procedure:

- Seeding: Plate cells at

cells/well in 6-well plates. Allow 24h attachment.
- Starvation: Serum-starve cells (DMEM + 0.1% BSA) for 16 hours to synchronize.
- Treatment:
 - Pre-treat with Piperazine Inhibitor (0.1, 1, 10 μ M) for 1 hour.
 - Controls: DMSO (Neg), Rapamycin (20 nM, mTORC1 control), Torin1 (100 nM, Pan-mTOR control).
 - Stimulation: Stimulate with Insulin (100 nM) for 30 min to robustly activate the pathway.
- Lysis: Wash with ice-cold PBS.[6] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na₃VO₄, NaF).
- Blotting:
 - Run SDS-PAGE (4-12% gradient gel).
 - Transfer to PVDF membrane.
 - Primary Antibodies: Rabbit anti-pS6K1 (T389) [1:1000], Rabbit anti-pAKT (S473) [1:1000].
 - Normalization: Mouse anti-Total S6K1, Mouse anti-Total AKT, or GAPDH.
- Interpretation:
 - Successful mTORC1 Hit: Loss of pS6K1 signal.
 - Selective Hit: Retention of pAKT signal (unlike Torin1).

Signaling Pathway & Screening Logic



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Caption: Screening cascade to filter for potency and mTORC1/2 selectivity.

Troubleshooting & Expert Insights

- Solubility Issues: If the piperazine analog precipitates in the assay buffer, add DMSO up to 1% (final) or switch the N-substituent to a morpholine-ethyl group to increase polarity.
- ATP Competition: Since these are ATP-competitive inhibitors, values will shift with ATP concentration. Always run assays at (approx. 10-15 μ M for mTOR) to ensure data comparability.
- Off-Target Effects: Piperazines can sometimes inhibit PI3K due to structural homology. Always include a PI3K counter-screen early in the funnel.

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